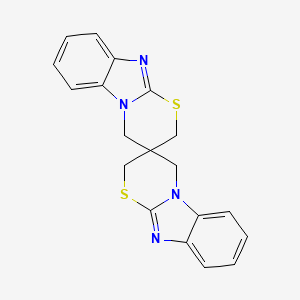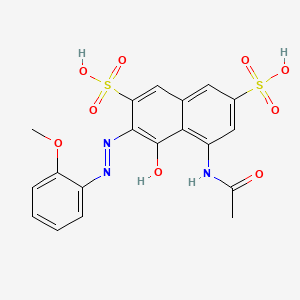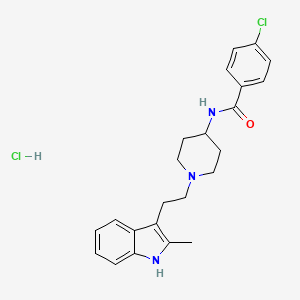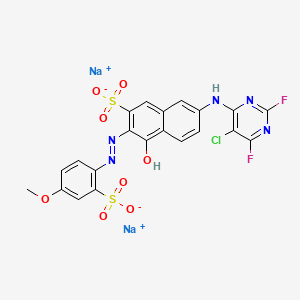
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and printing, due to its stability and vibrant color properties.
Méthodes De Préparation
The synthesis of 2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthalenesulfonic acid derivative, under alkaline conditions to form the azo compound.
Substitution and Sulfonation: Further chemical modifications, including halogenation (chlorination and fluorination) and sulfonation, are carried out to introduce the desired functional groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The sulfonic acid groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and degradation.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging.
Industry: It is widely used in the textile industry for dyeing and printing fabrics due to its excellent colorfastness and stability.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt involves its interaction with molecular targets such as proteins and nucleic acids. The azo group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, the compound can intercalate into DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt include other azo dyes such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Congo Red: Another azo dye used in histology for staining amyloid proteins.
Acid Orange 7: Used in textile dyeing and as a pH indicator.
What sets this compound apart is its unique combination of functional groups, which confer specific properties such as enhanced stability, solubility, and reactivity.
Propriétés
Numéro CAS |
85391-83-9 |
|---|---|
Formule moléculaire |
C21H12ClF2N5Na2O8S2 |
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
disodium;7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H14ClF2N5O8S2.2Na/c1-37-11-3-5-13(14(8-11)38(31,32)33)28-29-17-15(39(34,35)36)7-9-6-10(2-4-12(9)18(17)30)25-20-16(22)19(23)26-21(24)27-20;;/h2-8,30H,1H3,(H,25,26,27)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
HJORILXJGREZJU-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


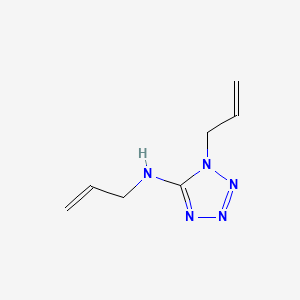
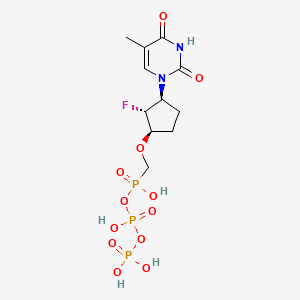
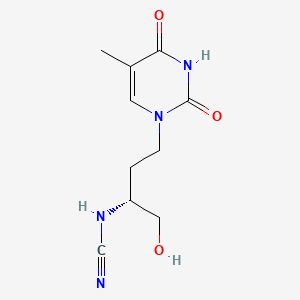
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
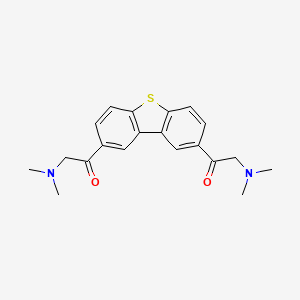

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)

